![molecular formula C21H26N6O3 B2868752 8-(3-((4-methoxyphenyl)amino)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923179-28-6](/img/structure/B2868752.png)
8-(3-((4-methoxyphenyl)amino)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The compound’s class or family (e.g., aldehyde, ketone, carboxylic acid) is also mentioned, along with any important functional groups .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of a synthesis includes the overall reaction scheme, the reagents and conditions for each step, and the mechanism of each reaction .Molecular Structure Analysis
Molecular structure analysis involves determining the spatial arrangement of atoms in a molecule. Techniques used may include X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions .Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, optical rotation, and reactivity. The compound’s spectral data (IR, NMR, UV-Vis, etc.) would also be analyzed .Scientific Research Applications
Synthesis and Chemical Properties
Research into similar compounds, such as imidazo[2,1-f]purine derivatives, has primarily focused on their synthesis and chemical properties. For example, the synthesis of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione and their preliminary pharmacological evaluation have shown that these compounds could serve as potent ligands for the 5-HT(1A) receptor, indicating potential applications in the development of anxiolytic and antidepressant drugs (Zagórska et al., 2009).
Pharmacological Potential
The exploration of the pharmacological potential of imidazo[2,1-f]purine derivatives has been a key area of interest. Studies have identified these compounds as potential candidates for treating various diseases due to their ability to act on specific biological targets. For instance, imidazo[2,1-f]purinones have been studied for their activity as A(3) adenosine receptor antagonists, offering insights into the development of new therapeutic agents targeting adenosine receptors (Baraldi et al., 2008).
Mechanism of Action
Mode of Action
The exact mode of action of the compound is currently unknown. Based on its structural features, it may interact with its targets through a variety of mechanisms, potentially including hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Given its complex structure, it could potentially interact with multiple pathways, leading to a variety of downstream effects .
Pharmacokinetics
Its metabolism and excretion would likely depend on its specific interactions with various enzymes and transporters .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-[3-(4-methoxyanilino)propyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O3/c1-13-14(2)27-17-18(24(3)21(29)25(4)19(17)28)23-20(27)26(13)12-6-11-22-15-7-9-16(30-5)10-8-15/h7-10,22H,6,11-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOWQBPYYDBXNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCCNC4=CC=C(C=C4)OC)N(C(=O)N(C3=O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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